2-Isocyano-1,4-dimethylbenzene
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Overview
Description
2-Isocyano-1,4-dimethylbenzene is an organic compound with the molecular formula C9H9N. It is a derivative of benzene, where two methyl groups are substituted at the 1 and 4 positions, and an isocyano group is attached to the benzene ring. This compound is known for its unique chemical properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyano-1,4-dimethylbenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method for dehydration is using phosphorus oxychloride . Another approach involves the use of ball-milling techniques with cheap reagents, which is considered a green chemistry method .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the formylation and dehydration steps are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Isocyano-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions are common, where the isocyano group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation reactions using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Isocyanates and corresponding carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives and other substituted benzene compounds.
Scientific Research Applications
2-Isocyano-1,4-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds
Mechanism of Action
The mechanism of action of 2-Isocyano-1,4-dimethylbenzene involves its ability to act as a nucleophile due to the presence of the isocyano group. This allows it to form covalent bonds with electrophilic centers in various substrates. In biological systems, it can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as those involved in fatty acid biosynthesis and the hexosamine pathway .
Comparison with Similar Compounds
- 2-Isocyano-1,3-dimethylbenzene
- 2,6-Dimethylphenyl isocyanide
- 1,4-Phenylene diisocyanide
Comparison: 2-Isocyano-1,4-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to 2-Isocyano-1,3-dimethylbenzene, the 1,4-substitution pattern provides different steric and electronic properties, making it more suitable for certain applications in coordination chemistry and organic synthesis .
Properties
IUPAC Name |
2-isocyano-1,4-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-7-4-5-8(2)9(6-7)10-3/h4-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCQQUFIVCZJKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397809 |
Source
|
Record name | 2-Isocyano-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71119-75-0 |
Source
|
Record name | 2-Isocyano-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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